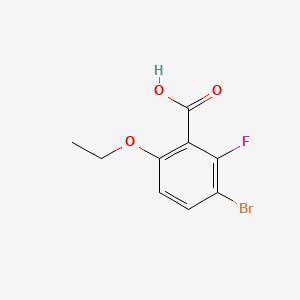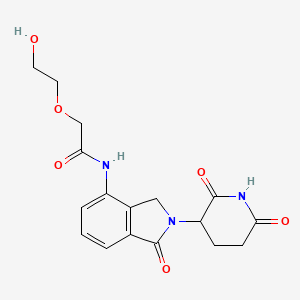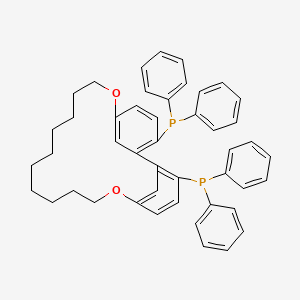![molecular formula C21H22ClN3O2 B14771650 2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride](/img/structure/B14771650.png)
2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride is a complex organic compound that features a unique combination of functional groups, including an indole ring, a piperidine ring, and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of an indole derivative with an appropriate acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The indole and piperidine rings can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups.
Major Products Formed
The major products formed from the reactions of this compound include amides, esters, and various oxidized or reduced derivatives. These products can have significant biological activities and are often used as intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its unique structure allows for the creation of novel compounds with desirable properties.
Mécanisme D'action
The mechanism of action of 2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole and piperidine rings are known to interact with biological receptors, enzymes, and other macromolecules, leading to a range of biological effects. The compound may also act as an inhibitor of specific enzymes or as a modulator of receptor activity, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole nucleus and have similar biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine have similar structural features and are used in various chemical and biological applications.
Pyridine Derivatives: Compounds such as pyridine-2-carboxylic acid and pyridine-3-carboxylic acid are structurally related and have diverse applications in chemistry and medicine.
Uniqueness
What sets 2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C21H22ClN3O2 |
|---|---|
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
2-[2-oxo-1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3H-indol-3-yl]acetyl chloride |
InChI |
InChI=1S/C21H22ClN3O2/c22-20(26)13-18-17-6-1-2-7-19(17)25(21(18)27)16-8-11-24(12-9-16)14-15-5-3-4-10-23-15/h1-7,10,16,18H,8-9,11-14H2 |
Clé InChI |
PZXITLQSIYZSCE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2C3=CC=CC=C3C(C2=O)CC(=O)Cl)CC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



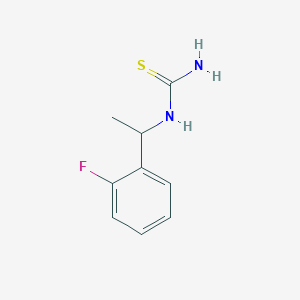
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14771574.png)
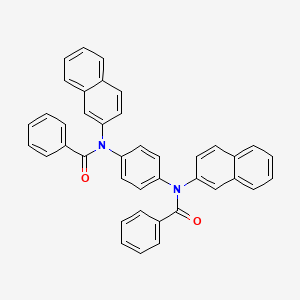
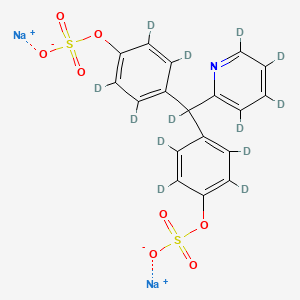
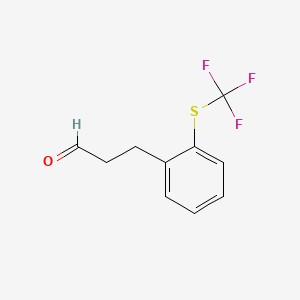

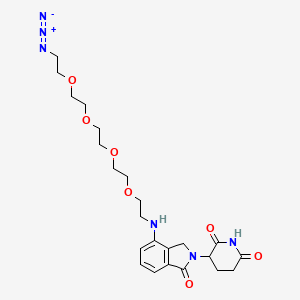
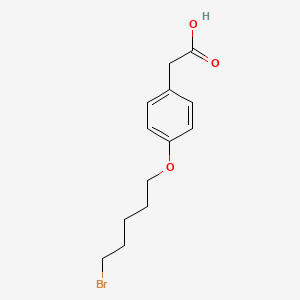
![7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14771638.png)

